molecular formula C20H24FN5O B2853434 3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile CAS No. 2380176-07-6

3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile

Cat. No. B2853434
CAS RN: 2380176-07-6
M. Wt: 369.444
InChI Key: KDRNYRLEYSRMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile is a useful research compound. Its molecular formula is C20H24FN5O and its molecular weight is 369.444. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Research

A selective serotonin 1A (5-HT(1A)) molecular imaging probe was utilized alongside positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research underscores the potential of fluorinated derivatives in neurodegenerative disease diagnostics and the assessment of receptor density changes (Kepe et al., 2006).

HIV-1 Attachment Inhibition

Studies on indole-based derivatives, including modifications of the piperazine ring, have revealed potent inhibitors of HIV-1 attachment. These findings emphasize the scaffold's critical role in deploying pharmacophoric elements to complement the binding site on gp120, indicating the compound's potential application in antiviral therapy (Wang et al., 2009).

CB1 Cannabinoid Receptors Study

The synthesis of radiolabeled compounds for PET studies of CB1 cannabinoid receptors illustrates the feasibility of using fluorinated derivatives in neurobiological research. These studies highlight the compound's application in developing tools for brain receptor imaging and neurological studies (Katoch-Rouse & Horti, 2003).

Antimicrobial and Antitumor Activities

New oxazine derivatives were synthesized and evaluated for their COX2 inhibition potency, demonstrating the importance of 1,2-oxazine derivatives in developing COX2-specific inhibitors for anti-inflammatory therapy. Molecular docking analyses further supported these compounds' potential in therapeutic applications (Srinivas et al., 2015).

Fluorinated Pyrazoles Synthesis

The development of fluorinated pyrazoles for medicinal chemistry highlights the importance of such derivatives as building blocks. The synthesis strategy and functionalization prospects outlined in these studies demonstrate the compound's role in drug development and chemical biology (Surmont et al., 2011).

properties

IUPAC Name

3-fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O/c1-25(19-20(27-2)24-8-7-23-19)13-15-5-9-26(10-6-15)14-17-4-3-16(12-22)11-18(17)21/h3-4,7-8,11,15H,5-6,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRNYRLEYSRMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CC2=C(C=C(C=C2)C#N)F)C3=NC=CN=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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